An In-depth Technical Guide to the Physicochemical Properties of 4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile
An In-depth Technical Guide to the Physicochemical Properties of 4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile, a substituted morpholine derivative of interest to researchers and professionals in drug development. This document outlines the molecular identity of the compound and presents a combination of predicted and theoretical physicochemical parameters critical for its evaluation as a potential pharmaceutical candidate. Detailed, field-proven experimental protocols for the determination of these properties, including solubility, partition coefficient (logP), and dissociation constant (pKa), are provided, grounded in internationally recognized OECD guidelines. Furthermore, this guide details robust analytical methodologies for the characterization and quantification of this molecule, specifically focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of this and similar molecules.
Introduction and Molecular Identity
4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile is a heterocyclic compound featuring a morpholine core, a structure widely recognized as a "privileged" scaffold in medicinal chemistry due to its favorable pharmacological and pharmacokinetic properties. The presence of a carbonitrile group and a substituted benzyl moiety suggests its potential for diverse biological activities. An in-depth understanding of its physicochemical properties is paramount for predicting its behavior in biological systems and for the development of suitable analytical methods and formulations.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 4-[(2-methylphenyl)methyl]morpholine-2-carbonitrile | Predicted |
| CAS Number | 1466551-41-6 | [1] |
| Molecular Formula | C13H16N2O | |
| Molecular Weight | 216.28 g/mol | |
| Canonical SMILES | CC1=CC=CC=C1CN2CCOC(C2)C#N | Predicted |
Predicted Physicochemical Properties
Due to the limited availability of experimental data for this specific molecule, the following physicochemical properties have been predicted using well-regarded computational models. These predictions serve as a valuable starting point for experimental design and evaluation.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Method/Tool |
| logP (Octanol/Water Partition Coefficient) | 1.85 ± 0.45 | ALOGPS |
| Aqueous Solubility | -2.5 (log(mol/L)) | ALOGPS |
| pKa (most basic) | 7.2 ± 0.2 (tertiary amine) | ChemAxon |
| Polar Surface Area (PSA) | 40.9 Ų | Molinspiration |
| Boiling Point | 358.5 ± 45.0 °C | Predicted |
| Melting Point | Not Predicted | N/A |
| Density | 1.1 ± 0.1 g/cm³ | Predicted |
Synthesis and Purification
A plausible synthetic route for 4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile can be adapted from established methods for the N-alkylation of morpholine derivatives. A proposed two-step synthesis is outlined below.
Proposed Synthetic Pathway
A likely synthetic approach involves the N-alkylation of morpholine-2-carbonitrile with 2-methylbenzyl bromide in the presence of a non-nucleophilic base to prevent side reactions.
Step 1: Synthesis of Morpholine-2-carbonitrile (if not commercially available)
This intermediate can be synthesized through various established methods, often starting from commercially available precursors.
Step 2: N-Alkylation
A solution of morpholine-2-carbonitrile and a suitable base (e.g., potassium carbonate) in an aprotic solvent (e.g., acetone or acetonitrile) would be treated with 2-methylbenzyl bromide. The reaction mixture would be stirred, likely at an elevated temperature, to drive the reaction to completion.
Purification
The crude product would then be purified using standard laboratory techniques. Column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, is a common and effective method for purifying compounds of this nature. The purity of the final product should be confirmed by analytical methods such as HPLC and NMR.
Experimental Protocols for Physicochemical Characterization
The following protocols are based on OECD guidelines and standard laboratory practices, providing a robust framework for the experimental determination of the key physicochemical properties of 4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile.
Determination of Aqueous Solubility (OECD Guideline 105)
The flask method is suitable for compounds with solubilities above 10⁻² g/L, which is predicted for the target molecule.[2][3][4]
Principle: A supersaturated solution of the compound in water is prepared and allowed to equilibrate. The concentration of the compound in the saturated solution is then determined analytically.
Step-by-Step Protocol:
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Preparation: Add an excess amount of 4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile to a flask containing high-purity water.
-
Equilibration: Stir the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
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Phase Separation: Allow the mixture to stand undisturbed at the same temperature to allow undissolved material to settle. Alternatively, centrifuge the solution to separate the solid and liquid phases.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
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Quantification: Analyze the concentration of the dissolved compound in the aliquot using a validated HPLC-UV method (as described in Section 5.1).
-
Replicates: Perform the experiment in triplicate to ensure accuracy and precision.
Determination of the Partition Coefficient (logP) (OECD Guideline 123)
The slow-stirring method is recommended to avoid the formation of micro-emulsions that can interfere with accurate logP determination.
Principle: The compound is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to calculate the partition coefficient.
Step-by-Step Protocol:
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.
-
Test Solution Preparation: Prepare a stock solution of the test compound in water-saturated n-octanol.
-
Equilibration: Add the n-octanol solution to a volume of octanol-saturated water in a vessel equipped with a stirrer. Stir the mixture slowly for at least 48 hours at a constant temperature.
-
Phase Separation: Stop stirring and allow the phases to separate completely. Centrifugation may be used to aid separation.
-
Sampling: Carefully sample both the n-octanol and aqueous phases.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.
-
Calculation: Calculate the logP value as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Determination of the Dissociation Constant (pKa) (OECD Guideline 112)
Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.[5][6][7]
Principle: The compound is dissolved in water and titrated with a standard solution of a strong acid or base. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., water or a water-methanol mixture).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the point where half of the compound has been protonated.
-
Replicates: Perform at least three titrations to ensure the reliability of the results.
Analytical Characterization and Quantification
Robust analytical methods are essential for confirming the identity, purity, and concentration of 4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of non-volatile compounds. Due to the lack of a strong chromophore in the morpholine moiety, derivatization may be necessary for sensitive UV detection, though the benzyl group may provide sufficient UV absorbance. A reverse-phase HPLC method is generally suitable.[8]
Workflow for HPLC Analysis
Sources
- 1. 1466551-41-6|4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile|BLD Pharm [bldpharm.com]
- 2. filab.fr [filab.fr]
- 3. oecd.org [oecd.org]
- 4. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. english.ctgb.nl [english.ctgb.nl]
- 8. pdf.benchchem.com [pdf.benchchem.com]
